![molecular formula C24H26N2O5 B3009932 Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 868224-77-5](/img/structure/B3009932.png)
Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a compound that can be categorized within the family of dihydroisoquinoline derivatives. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates has been reported through the reaction of 2-ethoxycarbonylisoquinolinium chloride with trimethylsilyl enol ethers . This method demonstrates the formation of C–C bonds that are crucial for the construction of the dihydroisoquinoline core. Although the specific synthesis of this compound is not detailed, the described procedure could potentially be adapted for its synthesis by modifying the side chains and functional groups involved.
Molecular Structure Analysis
While the exact molecular structure of this compound is not provided, the structure of related compounds such as ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate has been elucidated using spectroscopic methods including IR, 1H and 13C NMR . These techniques could be applied to determine the structure of the compound , with particular attention to the oxygen and sulfur atoms that may be present in the functional groups.
Chemical Reactions Analysis
The chemical reactivity of dihydroisoquinoline derivatives can be inferred from the cyclization of ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates to form pyrido[2,1-a]isoquinoline derivatives . This indicates that the dihydroisoquinoline moiety can undergo further chemical transformations, which could be explored for this compound to synthesize novel compounds or to modify its chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be speculated based on related compounds. For instance, the thermal behavior of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate and its metal complexes has been studied using differential scanning calorimetry and thermogravimetric analysis . These methods could provide insights into the stability and decomposition patterns of the compound . Additionally, the solubility, melting point, and reactivity under various conditions are important properties that would need to be characterized to fully understand the compound's behavior in different environments.
科学的研究の応用
Crystal Structure Analysis
Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has been studied for its crystal structure. The research reveals that this compound consists of ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate and 4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl] units, with the oxoquinoline unit being almost planar. The compound exhibits a three-dimensional network structure formed by weak hydrogen bonds and π–π interactions (Baba et al., 2019).
Stereochemical Properties
Research on stereochemical properties of related compounds, such as atropisomeric 3-(2-substituted aryl)quinazolin-4-ones, has indicated that these compounds possess high stereochemical stability. This suggests potential for exploring the stereochemical behavior of similar compounds (Natsugari et al., 2006).
Antimicrobial Activity
Studies have been conducted on similar compounds, such as ethyl 3-oxo-3-{2-[(5-substituted-3-phenyl-1H-indol-2-yl)carbonyl]hydrazinyl}propanoates, which have demonstrated significant antimicrobial activity. These findings could be relevant for exploring the antimicrobial potential of this compound (Mathada & Mathada, 2009).
Synthesis of Derivatives
Research on synthesizing derivatives of similar compounds, like methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates, is significant. This provides a framework for the synthesis of new compounds, which could be applied to this compound (Fathala & Pazdera, 2017).
Anticancer Activity
Recent studies have focused on synthesizing new derivatives of similar compounds and evaluating their anticancer activity, particularly against breast cancer cell lines. This research direction is crucial for understanding the therapeutic potential of this compound (Gaber et al., 2021).
Hemostatic Properties
Another study synthesized 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides and investigated their effects on blood coagulation. These findings can be relevant for exploring hemostatic properties in similar compounds (Limanskii et al., 2009).
特性
IUPAC Name |
ethyl 2-[1-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]isoquinolin-5-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-3-30-24(29)17(2)31-21-11-7-10-20-19(21)13-15-26(23(20)28)16-22(27)25-14-12-18-8-5-4-6-9-18/h4-11,13,15,17H,3,12,14,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWJWCQXIOXYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3009849.png)
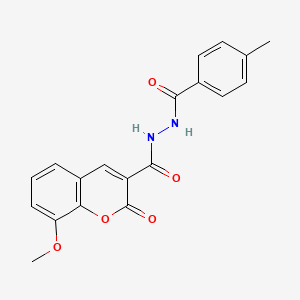
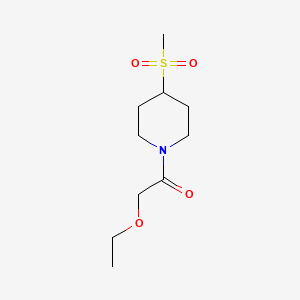
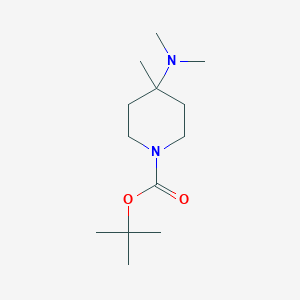
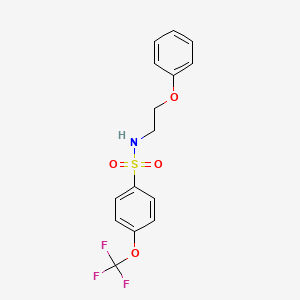

![1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3009859.png)

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B3009862.png)
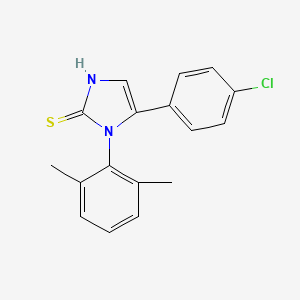
![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3009866.png)
![(E)-4-(Dimethylamino)-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B3009867.png)
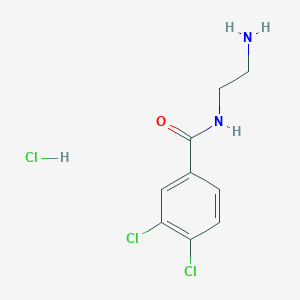
![4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B3009871.png)